

Adjusting Codlemone release rates for different temperature conditions

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Codlemone Technical Support Center

Welcome to the Technical Support Center for **Codlemone** utilization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting **Codlemone** release rates for different temperature conditions and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the release rate of **Codlemone** from passive dispensers?

A1: The release rate of **Codlemone** from passive dispensers, such as hand-applied pheromone-releasing septa or spirals, is directly influenced by ambient temperature. Higher temperatures increase the volatility of the pheromone, leading to a higher release rate. Conversely, lower temperatures will decrease the release rate. This relationship is a critical factor to consider when planning experiments under variable temperature conditions. The release rate from these dispensers is also a function of wind speed, with higher wind speeds generally increasing the release rate[1].

Q2: Are all types of **Codlemone** dispensers affected by temperature in the same way?

A2: No. While passive dispensers are highly dependent on temperature, aerosol dispensers have a mechanically controlled release rate. These active dispensers release the pheromone







formulation at programmed intervals, making their release rate independent of ambient temperature fluctuations[1].

Q3: What is the optimal temperature for codling moth mating activity?

A3: Codling moth mating activity is significantly influenced by temperature. Mating and egglaying primarily occur around dusk. Research has shown that male codling moth behavior is greatly impeded when temperatures fall below 60°F (15.5°C), with little to no mating occurring at these cooler temperatures.

Q4: How can I ensure a consistent release rate of **Codlemone** in my experiments despite fluctuating temperatures?

A4: For experiments requiring a consistent release rate, using aerosol-based dispensers is recommended as their output is mechanically controlled and not dependent on temperature[1]. If using passive dispensers, it is crucial to monitor the ambient temperature and adjust experimental parameters or data interpretation accordingly. For laboratory-based experiments, conducting them in a temperature-controlled environment is the most effective method to ensure consistency.

Q5: Can high temperatures lead to a premature depletion of **Codlemone** from passive dispensers?

A5: Yes, prolonged exposure to high temperatures will accelerate the release of **Codlemone** from passive dispensers, potentially leading to their premature depletion. This can reduce the efficacy of mating disruption efforts over the intended lifespan of the dispenser. It is important to select dispensers with a known longevity profile suitable for the expected temperature conditions of your study area.

Troubleshooting Guide

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Issue	Potential Cause(s)	Recommended Solution(s)
Low efficacy of mating disruption at the beginning of the season.	Temperatures are too low for significant codling moth flight and mating activity.	- Monitor dusk temperatures. Mating activity is minimal below 60°F (15.5°C) Delay dispenser deployment until temperatures are consistently in the active range for codling moths to conserve the pheromone.
Unexpectedly rapid decline in dispenser efficacy during a heatwave.	High temperatures are causing an accelerated release of Codlemone from passive dispensers, leading to premature depletion.	- In areas with consistently high temperatures, consider using dispensers with a higher initial pheromone load or a formulation designed for slower release at high temperatures For future experiments in such conditions, a split application of dispensers might be a viable strategy.
Inconsistent results in field trials across different locations.	Variations in ambient temperature and wind speed between locations are affecting the release rates of passive dispensers differently.	- Install data loggers at each field site to record temperature and wind speed Correlate these environmental factors with your experimental outcomes to account for their influence on pheromone release.
Failure to disrupt mating despite using the recommended number of dispensers.	The orchard or experimental area has a very high population of codling moths. Mating disruption is most effective in low to moderate pest population densities.[2][3]	- Augment mating disruption with other control methods to reduce the initial pest population Increase the density of dispensers, especially around the borders



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		of the orchard, to create a stronger pheromone plume.[3]
Low trap captures in monitoring traps within a mating disruption area.	The high concentration of synthetic pheromone from the dispensers is outcompeting the lures in the traps.	- This is an expected outcome and indicates that the mating disruption is likely working To monitor populations within a disrupted area, use high-load pheromone lures or lures that also contain a pear ester, which is attractive to both male and female moths.[3]

Data Presentation

The following table summarizes the effect of different constant temperatures on the weight loss of two types of passive pheromone dispensers over approximately 120 days. This data can be used to estimate the relative release rates at various temperatures.



Temperature (°C)	Dispenser Type	Average Initial Weight (g)	Average Final Weight (g)	Average Weight Loss (g)
5	Isonet	1.525	1.487	0.038
5	Rak	4.837	4.823	0.014
10	Isonet	1.525	1.425	0.100
10	Rak	4.837	4.793	0.044
15	Isonet	1.525	1.335	0.190
15	Rak	4.837	4.723	0.114
20	Isonet	1.525	1.205	0.320
20	Rak	4.837	4.633	0.204
25	Isonet	1.525	1.095	0.430
25	Rak	4.837	4.543	0.294
30	Isonet	1.525	1.045	0.480
30	Rak	4.837	4.500	0.337

Data adapted

from a study on

pheromone

release from

passive

dispensers. The

weight loss is

directly

proportional to

the amount of

pheromone

released.[4]

The following table presents the average release rates of four different commercial **Codlemone** dispensers over a 140-day period in a field study. While specific temperatures are not provided,



this data illustrates the variability in release profiles among different products under real-world conditions.

Dispenser Brand	Day 0 Release Rate (µ g/hour)	Day 14 Release Rate (µ g/hour)	Day 90 Release Rate (µ g/hour)	Day 120 Release Rate (µ g/hour)	Day 140 Release Rate (µ g/hour)
Checkmate	52.22	7.99	-	-	0.52
Isomate-CTT	-	13.89	6.34	-	7.23
Isomate-C plus	-	7.27	-	-	-
Cidetrak	-	3.79	-	-	0.28
Data from a study conducted in a Utah apple orchard.[5]					

Experimental Protocols

Protocol 1: Measuring Codlemone Release Rate Using a Volatile Collection System

This protocol describes a laboratory method for determining the release rate of **Codlemone** from passive dispensers under controlled temperature and airflow.[5][6]

Materials:

- Volatile collection chambers (glass or Teflon)
- Source of carbon-purified air
- Flow meter



- Adsorbent traps (e.g., Super Q)
- Solvent for elution (e.g., acetone or dichloromethane)
- Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
- Internal standard (e.g., methyl myristate)
- Temperature-controlled incubator or environmental chamber

Methodology:

- Place a single Codlemone dispenser inside a volatile collection chamber.
- Place the chamber in a temperature-controlled environment set to the desired experimental temperature.
- Pass a stream of purified air through the chamber at a constant, known flow rate (e.g., 1.0 L/min).
- Position an adsorbent trap at the outlet of the chamber to capture the volatilized
 Codlemone.
- Collect volatiles for a predetermined period (e.g., 2-4 hours). The collection time may need to be adjusted based on the expected release rate.
- After the collection period, remove the adsorbent trap and elute the trapped Codlemone
 using a small, precise volume of solvent.
- Add a known amount of an internal standard to the eluate.
- Analyze the sample using GC-FID or GC-MS to quantify the amount of Codlemone collected.
- Calculate the release rate in μ g/hour by dividing the total amount of **Codlemone** collected by the duration of the collection period.



Protocol 2: Determining Residual Codlemone in Dispensers

This protocol outlines the procedure for measuring the amount of **Codlemone** remaining in a dispenser after a period of use, which can be used to calculate the average release rate over that period.

Materials:

- Used Codlemone dispensers
- Solvent (e.g., hexane or dichloromethane)
- Scintillation vials or other suitable glass containers
- Vortex mixer or shaker
- Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)
- Internal standard

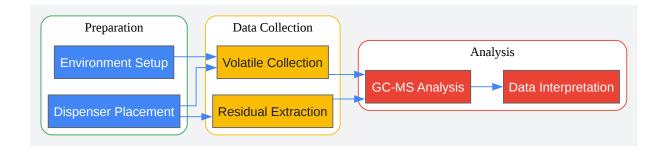
Methodology:

- Carefully remove the used dispenser from the field or experimental setup.
- Place the entire dispenser into a glass vial.
- Add a precise volume of solvent to the vial, ensuring the dispenser is fully submerged.
- Seal the vial and agitate it for a set period (e.g., 1-2 hours) to extract the remaining **Codlemone**.
- Take a known volume of the solvent extract and transfer it to a new vial for analysis.
- Add a known amount of an internal standard.
- Analyze the sample using GC-FID or GC-MS to determine the concentration of Codlemone.



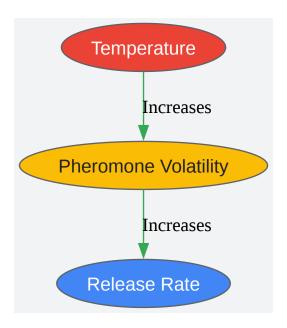
- Calculate the total amount of residual **Codlemone** in the dispenser.
- The average release rate can be estimated by subtracting the residual amount from the initial amount and dividing by the duration of deployment.

Mandatory Visualizations



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Caption: Experimental workflow for measuring **Codlemone** release rates.



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Caption: Relationship between temperature and **Codlemone** release rate.



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